molecular formula C25H31ClN5O6PS B14901023 Fak-IN-6

Fak-IN-6

Cat. No.: B14901023
M. Wt: 596.0 g/mol
InChI Key: RLYCEWCQGDKGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fak-IN-6 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anti-proliferative activity against various cancer cell lines, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fak-IN-6 is synthesized through a series of chemical reactions involving isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives.

Industrial Production Methods

The industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as recrystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Fak-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced pyrimidine derivatives .

Scientific Research Applications

Fak-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Fak-IN-6 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is activated through autophosphorylation at specific tyrosine residues, leading to the initiation of downstream signaling pathways involved in cell adhesion, migration, and survival. This compound binds to the kinase domain of focal adhesion kinase, preventing its activation and subsequent signaling. This inhibition disrupts cellular processes that are critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Fak-IN-6 is compared with other focal adhesion kinase inhibitors, such as:

This compound is unique in its high potency and selectivity for focal adhesion kinase, making it a valuable tool for research and therapeutic applications .

Conclusion

This compound is a potent and selective inhibitor of focal adhesion kinase with significant potential in cancer research and therapy. Its unique chemical properties and mechanism of action make it a valuable compound for studying the role of focal adhesion kinase in various cellular processes and developing new therapeutic strategies.

Properties

Molecular Formula

C25H31ClN5O6PS

Molecular Weight

596.0 g/mol

IUPAC Name

N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]-2-diethoxyphosphorylacetamide

InChI

InChI=1S/C25H31ClN5O6PS/c1-5-36-38(33,37-6-2)16-23(32)28-18-11-13-19(14-12-18)29-25-27-15-20(26)24(31-25)30-21-9-7-8-10-22(21)39(34,35)17(3)4/h7-15,17H,5-6,16H2,1-4H3,(H,28,32)(H2,27,29,30,31)

InChI Key

RLYCEWCQGDKGOQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)C(C)C)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.